molecular formula C13H20BNO2 B3046300 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine CAS No. 1220696-49-0

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B3046300
CAS No.: 1220696-49-0
M. Wt: 233.12
InChI Key: HORWYTDAFKMPER-UHFFFAOYSA-N
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Description

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. Its structure features a pyridine ring substituted with an ethyl group at position 3 and a pinacol boronate ester at position 3. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing biaryl and heteroaryl frameworks . The ethyl group contributes to moderate steric bulk and electron-donating effects, while the boronate ester enables reactivity with aryl halides under palladium catalysis.

Properties

IUPAC Name

3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-6-10-7-11(9-15-8-10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORWYTDAFKMPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174996
Record name 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220696-49-0
Record name 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220696-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of the corresponding pyridine derivative. One common method is the palladium-catalyzed borylation of 3-ethyl-5-bromopyridine with bis(pinacolato)diboron. The reaction is carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to around 80-100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction.

    Substitution: A palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, are commonly used in Suzuki-Miyaura cross-coupling reactions.

Major Products Formed

    Oxidation: Formation of this compound boronic acid.

    Reduction: Formation of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine.

    Substitution: Formation of various substituted pyridine derivatives depending on the coupling partner used.

Scientific Research Applications

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic ester and stabilize the reaction intermediates.

Comparison with Similar Compounds

Structural and Electronic Effects

The reactivity and physical properties of boronate esters are significantly influenced by substituents on the pyridine ring. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Pyridine-Based Boronate Esters
Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications Reference
3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Target) 3-Ethyl, 5-Boronate 262.16* Not provided Balanced steric/electronic profile; suitable for Suzuki coupling Target
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 3-Methyl, 5-Boronate 248.12* 408492-27-3 Lower lipophilicity vs. ethyl analog; reduced steric hindrance
3-(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 3-Trifluoromethyl, 5-Boronate 273.06 1084953-47-8 Strong electron-withdrawing effect; enhances boronate electrophilicity
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 2-Chloro, 5-Boronate 253.52* 610768-32-6 Chlorine induces electron withdrawal; may reduce coupling efficiency
2-Ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridine 2-Ethoxy, 3-Trifluoromethyl, 5-Boronate 317.13* Not provided Ethoxy group improves solubility; trifluoromethyl increases stability
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine 5-Bromo, 3-Boronate (pyrrolopyridine core) 307.98 1072152-50-1 Bromo substituent enables further functionalization; niche applications in drug discovery
Key Observations:

Ethyl at position 3 (target compound) provides electron donation without excessive bulk, favoring catalytic cycles .

Ethyl’s electron-donating nature (target) enhances nucleophilicity of the boronate, improving coupling efficiency with electron-deficient aryl halides.

Steric Considerations :

  • Bulky groups (e.g., triisopropylsilyl in ) hinder catalyst access, whereas methyl or ethyl (target) maintain moderate steric profiles.

Solubility and Stability :

  • Hydrochloride salts (e.g., 2,3-dimethyl analog in ) exhibit higher aqueous solubility, while ethoxy derivatives enhance organic-phase compatibility.
  • Trifluoromethyl groups improve metabolic stability, relevant for pharmaceutical applications.

Physical Properties and Commercial Availability

  • Molecular Weight : The target compound (MW ~262.16) is lighter than trifluoromethyl-substituted analogs (e.g., 273.06 in ), influencing volatility and purification methods.
  • Commercial Sources : Compounds like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are cataloged by suppliers (e.g., Kanto Reagents), but the ethyl-substituted target may require custom synthesis.

Biological Activity

3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its effectiveness in various applications.

The compound belongs to the class of pyridine derivatives and incorporates a dioxaborolane moiety. Its structure can be represented as follows:

C15H22BNO2\text{C}_{15}\text{H}_{22}\text{B}\text{N}\text{O}_2

Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:

  • Inhibition of Enzymes : Certain derivatives have shown inhibitory effects on enzymes such as glycogen synthase kinase 3 beta (GSK-3β), which is involved in numerous signaling pathways including those related to cancer and neurodegenerative diseases .
  • Antiparasitic Activity : The incorporation of polar functionalities in similar compounds has been linked to enhanced aqueous solubility and improved metabolic stability, which are crucial for antiparasitic efficacy against pathogens like Trypanosoma brucei .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of related compounds:

Compound NameActivity TypeIC50/EC50 ValuesReference
Compound AGSK-3β Inhibition8 nM
Compound BAntiparasitic0.010 μM
Compound CCytotoxicity>100 µM

Case Studies

  • GSK-3β Inhibition : A study evaluated the inhibitory potential of various pyridine derivatives on GSK-3β. The most potent compound exhibited an IC50 value of 8 nM. This suggests that modifications in the pyridine ring can significantly enhance inhibitory activity .
  • Antiparasitic Efficacy : Another investigation focused on the antiparasitic properties of dioxaborolane derivatives. One compound showed an EC50 value of 0.010 μM against Trypanosoma brucei, indicating high potency and potential for therapeutic application .
  • Cytotoxicity Assessment : The cytotoxic effects were assessed in mouse neuronal (HT-22) and microglial (BV-2) cell lines. Compounds demonstrated varying degrees of cytotoxicity across concentrations from 0.1 to 100 µM, with some maintaining cell viability while others significantly reduced it .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A typical protocol involves reacting a halogenated pyridine precursor (e.g., 5-bromo-3-ethylpyridine) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a mixed solvent system (toluene/ethanol) at 80–105°C .
  • Key Variables : Catalyst loading (1–5 mol%), reaction time (12–24 hr), and inert atmosphere (N₂/Ar) critically impact yield. Side reactions, such as protodeboronation, can occur if moisture is present.

Q. How can NMR spectroscopy validate the structural integrity of this boron-containing pyridine derivative?

  • Methodology :

  • ¹H NMR : Confirm the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 2.5–2.7 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm for pyridine).
  • ¹¹B NMR : A singlet near δ 30–35 ppm confirms the dioxaborolane group .
  • ¹³C NMR : Peaks at δ 80–85 ppm correspond to the boron-linked carbons.

Q. What crystallographic tools are suitable for resolving ambiguities in molecular geometry?

  • Tools : Use OLEX2 for structure solution and SHELXL for refinement . For disordered boronate ester moieties, apply restraints (DFIX, SIMU) to maintain chemically reasonable geometries.
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to identify weak intermolecular interactions .

Advanced Research Questions

Q. How does the electronic nature of the ethyl substituent influence the reactivity of the boronate ester in cross-coupling reactions?

  • Mechanistic Insight : The ethyl group acts as an electron-donating substituent, increasing electron density at the pyridine ring. This enhances the stability of the boronate intermediate during transmetallation in Suzuki reactions, reducing side reactions like oxidative homocoupling.
  • Experimental Design : Compare coupling efficiencies of 3-ethyl vs. 3-nitro derivatives using aryl halides with varying electronic profiles (e.g., electron-rich vs. electron-poor). Monitor reaction progress via LC-MS .

Q. What strategies can resolve discrepancies between computational and experimental bond lengths in crystallographic studies?

  • Methodology :

  • Perform DFT optimization (B3LYP/6-311+G(2d,p)) and compare with X-ray data .
  • Address discrepancies by refining thermal displacement parameters (ADPs) or considering solvent effects in computational models.
  • Use ORTEP-3 to visualize anisotropic displacement ellipsoids and identify regions of high thermal motion .

Q. How can competing reaction pathways (e.g., protodeboronation vs. cross-coupling) be minimized during scale-up?

  • Optimization :

  • Use anhydrous solvents and rigorously degas reaction mixtures to suppress protodeboronation.
  • Additives like KF or Cs₂CO₃ stabilize the boronate ester .
  • Kinetic studies (monitored by ¹¹B NMR) can identify optimal temperature thresholds for suppressing side reactions.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Reactant of Route 2
Reactant of Route 2
3-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

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